Lipophilicity Parity Masks Electronic Differences
3,5-Difluoro-4-methoxypyridine exhibits a computed LogP of 1.36840 and TPSA of 22.12 Ų, values that are numerically identical to its 2,6-difluoro-4-methoxypyridine regioisomer (LogP = 1.3684, TPSA = 22.12 Ų) . Despite this lipophilicity parity, the 3,5-substitution pattern places fluorine atoms meta to the pyridine nitrogen, resulting in a distinct electronic environment (σ_m for F = +0.34) compared to the ortho/para-directing influence in the 2,6-isomer [1]. This means the two compounds, while chromatographically similar in reversed-phase systems, exhibit divergent reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
| Evidence Dimension | Lipophilicity (computed LogP) and TPSA |
|---|---|
| Target Compound Data | LogP = 1.36840; TPSA = 22.12 Ų |
| Comparator Or Baseline | 2,6-Difluoro-4-methoxypyridine: LogP = 1.3684; TPSA = 22.12 Ų |
| Quantified Difference | ΔLogP ≈ 0; ΔTPSA ≈ 0 |
| Conditions | Calculated values (XlogP) from authoritative database entries |
Why This Matters
Procurement decisions cannot rely on LogP alone; identical lipophilicity between regioisomers masks substantial differences in electronic character and metabolic stability that directly impact downstream synthetic utility and pharmacokinetic performance.
- [1] Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev. 1991, 91, 165–195. View Source
